Silica

Description

Transparent to gray, odorless powder. Irritating to the skin and eyes on contact. Inhalation will cause irritation in the respiratory tract. [Note: Amorphous silica is the non-crystalline form of SiO2.]

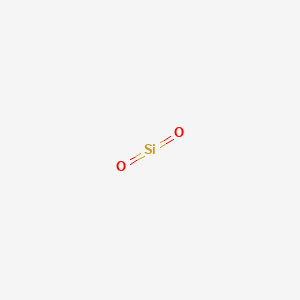

Silicon dioxide is a silicon oxide made up of linear triatomic molecules in which a silicon atom is covalently bonded to two oxygens.

The Panel concluded that synthetically-manufactured amorphous Silica ... safe in the present practices of use and concentration described in the safety assessment when formulated to be non-irritating.

Silicon dioxide, or silica, is an oxide of silicon with the chemical formula SiO2. It is found in nature as agate, amethyst, chalcedony, cristobalite, flint, sand, QUARTZ, and tridymite as transparent and tasteless crystals. Inhalation of fine crystals is toxic to humans leading to respiratory toxicity. In powdered food products and pharmaceutical tablets, silicon dioxide is added as a flow agent to absorb water. Colloidal silica is also used as a wine, beer, and juice fining agent or stabilizer.

Silicon Dioxide has been reported in Equisetum arvense, Phyllostachys edulis, and other organisms with data available.

Silicon Dioxide is a natural compound of silicon and oxygen found mostly in sand, Silica has three main crystalline varieties: quartz, tridymite, and cristobalite. Fine particulate silica dust from quartz rock causes over a long-term progressive lung injury, silicosis. (NCI04)

Coesite is a mineral with formula of SiO2. The corresponding IMA (International Mineralogical Association) number is IMA1962 s.p.. The IMA symbol is Coe.

Cristobalite is a mineral with formula of SiO2. The IMA symbol is Crs.

Transparent, tasteless crystals found in nature as agate, amethyst, chalcedony, cristobalite, flint, sand, QUARTZ, and tridymite. The compound is insoluble in water or acids except hydrofluoric acid.

Structure

3D Structure

Properties

IUPAC Name |

dioxosilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/O2Si/c1-3-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPSYNLAJGMNEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Si]=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SiO2, O2Si |

Source

|

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | silica | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silica | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Silicon dioxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silicon_dioxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31392-49-1 |

Source

|

| Record name | Silica, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31392-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1029677 |

Source

|

| Record name | Silica | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

60.084 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Transparent to gray, odorless powder. Irritating to the skin and eyes on contact. Inhalation will cause irritation in the respiratory tract. [Note: Amorphous silica is the non-crystalline form of SiO2.], Dry Powder; Dry Powder, Liquid; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder, Pellets or Large Crystals, Liquid; Dry Powder, Pellets or Large Crystals, Other Solid; Dry Powder, Pellets or Large Crystals, Water or Solvent Wet Solid; Dry Powder, Pellets or Large Crystals, Water or Solvent Wet Solid, Liquid; Dry Powder, Water or Solvent Wet Solid; Liquid; Liquid, NKRA; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid; Water or Solvent Wet Solid, Other Solid, White, fluffy powder or granules. Hygroscopic, Transparent to gray, odorless powder. [Note: Amorphous silica is the non-crystalline form of SiO2.]; [NIOSH], Solid, Transparent to gray, odorless powder. [Note: Amorphous silica is the non-crystalline form of SiO2.] |

Source

|

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silica | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SILICON DIOXIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Silica, amorphous | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/620 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Silica | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

4046 °F at 760 mmHg (NIOSH, 2023), 4046 °F |

Source

|

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), The solubility of the various phases of silicas is very complex and depends upon several factors. Solubility increases with temperature and pH and is affected by the presence of trace metals. Particle size influences the rate of solubility. /Silica/, Insoluble, Silica is rather poorly soluble in water although solubility is higher for the amorphous than for the crystalline morphologies. ... The external amorphous layer in quartz is more soluble than the crystalline underlying core., AMORPHOUS IS SOL IN ALKALIES, ESP WHEN FINELY DIVIDED |

Source

|

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

2.2 (NIOSH, 2023) - Denser than water; will sink, 2.2 @ 25 °C, 2.20 |

Source

|

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) (NIOSH, 2023), approx 0 mm Hg, 0 mmHg (approx) |

Source

|

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Amorphous powder, Transparent to gray powder (Note: Amorphous silica is the non-crystalline form of O2Si). ... solid, Silica gel is a coherent, rigid, continuous three-dimensional network of spherical particles of colloidal microporous silica. | |

CAS No. |

7631-86-9, 14639-89-5, 14808-60-7, 13778-37-5, 15468-32-3, 14464-46-1, 20243-18-9, 13778-38-6, 15723-40-7, 17679-64-0, 60676-86-0, 92283-58-4, 99439-28-8, 112945-52-5 |

Source

|

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chalcedony (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14639-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quartz (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14808-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stishovite (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13778-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridymite (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15468-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silica | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7631-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cristobalite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14464-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lussatite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20243-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silicon dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007631869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stishovite (SiO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013778375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coesite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013778386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cristobalite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014464461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chalcedony | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014639895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quartz | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014808607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridymite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015468323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Agate (SiO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015723407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Keatite (SiO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017679640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silica, vitreous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060676860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092283584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quartz-beta | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099439288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aquafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112945525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicon dioxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11132 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Silica | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silica | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | silicon dioxide; synthetic amorphous silicon dioxide (nano) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILICON DIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETJ7Z6XBU4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Silica | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

3110 °F (NIOSH, 2023), 3110 °F, 1716 - 1736 °C |

Source

|

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Precision Engineering of Monodisperse Silica Nanoparticles: From Nucleation to Clinical Application

Executive Summary & Core Mechanism

The synthesis of monodisperse silica nanoparticles (MSNs) is the foundational step in developing rigid, chemically inert vectors for drug delivery, bio-imaging, and photonic crystals. Unlike polymeric systems, silica offers a rigid matrix that protects sensitive payloads (e.g., hydrophobic drugs, enzymes) while allowing for precise surface functionalization.

The "Holy Grail" of this process is Monodispersity (Polydispersity Index, PDI < 0.05). Achieving this requires strict adherence to the LaMer Mechanism , which dictates that the nucleation phase must be separated from the growth phase. If nucleation continues while particles are growing, you obtain a polydisperse sample (varying sizes).

The LaMer Model (Theoretical Basis)

The following diagram illustrates the kinetic control required. You must push the concentration of hydrolyzed monomers (silicic acid) above the critical supersaturation point (

Figure 1: The LaMer mechanism illustrating the separation of burst nucleation and diffusional growth essential for monodispersity.

Protocol A: The Modified Stöber Method (20–500 nm)

Best for: Rapid production of small seeds or particles for imaging.

The classic Stöber method relies on the hydrolysis and condensation of tetraethyl orthosilicate (TEOS) in ethanol, catalyzed by ammonia.

Reagents & Equipment[1][2]

-

TEOS (99.9%): Must be fresh. Old TEOS polymerizes, ruining monodispersity.

-

Absolute Ethanol (EtOH): Anhydrous is preferred to control water content precisely.

-

Ammonium Hydroxide (NH₄OH, 28-30%): The morphological catalyst.

-

Deionized Water (18.2 MΩ): The hydrolysis reagent.

Step-by-Step Protocol

-

Solvent Prep: In a clean Erlenmeyer flask, mix 50 mL of Ethanol with 4 mL of DI Water and 3 mL of Ammonium Hydroxide .

-

Temperature Equilibration: Place the flask in a water bath at 25°C (or desired temp) under magnetic stirring (300 rpm) for 10 minutes. Crucial: Temperature fluctuations >2°C will broaden the size distribution.

-

Precursor Addition: Rapidly inject 2.0 mL of TEOS into the vortex of the stirring solution. Do not add dropwise; dropwise addition prolongs nucleation (violating LaMer).

-

Reaction: Seal the flask (parafilm) and stir for 12 hours . The solution will turn opalescent (Tyndall effect) within minutes.

-

Purification: Centrifuge at 12,000 rpm for 15 mins. Discard supernatant. Resuspend in Ethanol. Repeat 3x. Why: Removes unreacted ammonia which can catalyze aggregation.

Size Tuning Reference Table

Adjusting the

| Target Diameter | TEOS (M) | NH₃ (M) | H₂O (M) | Temperature |

| ~50 nm | 0.17 | 0.50 | 3.0 | 50°C |

| ~150 nm | 0.17 | 1.0 | 4.0 | 25°C |

| ~400 nm | 0.28 | 2.0 | 6.0 | 25°C |

| >800 nm | Not Recommended (Use Seeded Growth) | - | - | - |

Protocol B: Seeded Growth (Regrowth) Method (>500 nm)

Best for: Large particles, Photonic Crystals, or Core-Shell structures.

Attempting to synthesize >500 nm particles in a single Stöber step often results in secondary nucleation (bimodal distribution). The solution is to use small Stöber particles as "seeds" and grow them.[1]

Protocol

-

Seed Preparation: Synthesize ~100 nm particles using Protocol A. Determine concentration via dry weight analysis.

-

Calculation: Use the formula

to calculate required TEOS. -

Feed Step: Suspend seeds in Ethanol/Ammonia/Water mixture.

-

Continuous Addition: Using a syringe pump, add the calculated TEOS slowly (e.g., 0.5 mL/hour).

Surface Functionalization (APTES)

Best for: Conjugating drugs, antibodies, or fluorophores.

Silica surfaces are covered in silanol groups (

Critical Warning: The "Multilayer" Problem

Excess APTES or water can cause APTES to polymerize on itself, creating a thick, messy shell that buries your drug or flakes off.

Optimized APTES Protocol

-

Solvent Switch: Disperse 100 mg of dry silica NPs in 50 mL of dry Toluene . Why: Toluene minimizes self-polymerization of APTES compared to ethanol.

-

Activation: (Optional) Add a trace amount of acetic acid (catalyst).

-

Silanization: Add 50 µL of APTES (maintain low concentration).

-

Reflux: Heat to 80°C for 12 hours under reflux.

-

Washing: Centrifuge and wash with Toluene (1x) then Ethanol (3x).

-

Curing: Dry in an oven at 80°C for 2 hours to covalently lock the siloxane bonds.

Experimental Workflow Visualization

Figure 2: Decision matrix for synthesis and functionalization pathways.

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Bimodal Distribution | Secondary Nucleation | TEOS addition was too fast or [NH₃] was too high during growth phase. Use syringe pump. |

| Aggregation (Clumps) | Irreversible bridging | Salt concentration too high or incomplete washing of ammonia. Sonicate and wash with DI water. |

| Rough Surface | Fast Growth | Slow down the reaction by lowering temperature or reducing [NH₃]. |

| Low Zeta Potential | Poor Functionalization | Incomplete APTES reaction. Ensure Toluene is dry; increase reaction time. |

References

-

Stöber, W., Fink, A., & Bohn, E. (1968).[1] Controlled growth of monodisperse silica spheres in the micron size range.[9][1][6][10][11] Journal of Colloid and Interface Science. 6

-

LaMer, V. K., & Dinegar, R. H. (1950).[4][12] Theory, Production and Mechanism of Formation of Monodispersed Hydrosols. Journal of the American Chemical Society.[12] 4

-

Bogush, G. H., et al. (1988). Preparation of monodisperse silica particles: Control of size and mass fraction. Journal of Non-Crystalline Solids. 13

-

Slowing, I. I., et al. (2008). Mesoporous silica nanoparticles as controlled release drug delivery and gene transfection carriers. Advanced Drug Delivery Reviews. 14

-

Van Blaaderen, A., et al. (1992). Synthesis and Characterization of Monodisperse Colloidal Organo-silica Spheres. Langmuir. 11

Sources

- 1. researchgate.net [researchgate.net]

- 2. “DIY” Silica Nanoparticles: Exploring the Scope of a Simplified Synthetic Procedure and Absorbance-Based Diameter Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ddd.uab.cat [ddd.uab.cat]

- 6. Stöber process - Wikipedia [en.wikipedia.org]

- 7. LaMer's 1950 model of particle formation: a review and critical analysis of its classical nucleation and fluctuation theory basis, of competing models and mechanisms for phase-changes and particle formation, and then of its application to silver halide, semiconductor, metal, and metal-oxide nanoparticles (Journal Article) | OSTI.GOV [osti.gov]

- 8. APTES-Based Silica Nanoparticles as a Potential Modifier for the Selective Sequestration of CO2 Gas Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. LaMer's 1950 model of particle formation: a review and critical analysis of its classical nucleation and fluctuation theory basis, of competing models ... - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00439A [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

Foreword: The Art and Science of Porous Silica Networks

An In-Depth Technical Guide to the Sol-Gel Synthesis of Silica Xerogels

For Researchers, Scientists, and Drug Development Professionals

The sol-gel process represents a versatile chemical methodology for creating solid materials from small molecules in solution.[1] At its core, it is a journey from a liquid "sol" (a colloidal suspension of solid particles in a liquid) to a solid "gel" (a continuous three-dimensional network enclosing a liquid). This guide focuses on the synthesis of silica xerogels, a class of porous silica materials with vast potential in fields ranging from catalysis and chromatography to advanced drug delivery systems. Unlike their aerogel counterparts, which are dried under supercritical conditions to preserve their delicate porous structure, xerogels are typically dried under ambient pressure, leading to a denser material with a smaller pore volume due to capillary-induced collapse. However, with precise control over the synthesis parameters, silica xerogels with high surface areas and tailored pore sizes can be readily achieved.

This document serves as a technical guide for researchers and professionals, providing not only the procedural steps but also the underlying scientific principles that govern the formation and properties of silica xerogels. Understanding the causality behind each experimental choice is paramount to achieving reproducible and optimized results.

The Fundamental Chemistry of Silica Sol-Gel Formation

The sol-gel synthesis of silica from a typical alkoxide precursor, such as tetraethoxysilane (TEOS), is a two-stage process involving hydrolysis and condensation reactions.[2]

1.1. Hydrolysis: The Activation of the Precursor

The initial step is the hydrolysis of the silicon alkoxide precursor, where the alkoxy groups (-OR) are replaced with hydroxyl groups (-OH). This reaction is initiated by the addition of water and is typically catalyzed by an acid or a base.

Si(OR)₄ + H₂O → HO-Si(OR)₃ + R-OH [1]

The degree of hydrolysis, which is the ratio of hydrolyzed to unhydrolyzed alkoxy groups, is a critical parameter that influences the subsequent condensation reactions and the final structure of the gel.

1.2. Condensation: Building the Siloxane Network

Following hydrolysis, the newly formed silanol groups (Si-OH) undergo condensation reactions to form siloxane bridges (Si-O-Si), releasing either water or alcohol as a byproduct. This process leads to the formation of a continuous three-dimensional silica network, which is the hallmark of a gel.

-

Water Condensation: Si-OH + HO-Si → Si-O-Si + H₂O

-

Alcohol Condensation: Si-OH + RO-Si → Si-O-Si + R-OH[2]

The interplay between the rates of hydrolysis and condensation, which are heavily influenced by the reaction conditions, dictates the final structure and properties of the silica xerogel.

The Pillars of Synthesis: Key Experimental Parameters

The successful synthesis of silica xerogels with desired properties hinges on the meticulous control of several key parameters. The choice of precursor, the type and concentration of the catalyst, the pH of the solution, and the drying method all play a crucial role in shaping the final material.

2.1. Precursor Selection: The Building Blocks of the Network

While various silicon alkoxides can be used, tetraethoxysilane (TEOS) and tetramethoxysilane (TMOS) are the most common precursors. The choice of precursor can influence the reaction kinetics and the properties of the resulting xerogel. For instance, the use of organically modified silane precursors, such as triethoxy(p-tolyl)silane (MPhTEOS), allows for the incorporation of organic functionalities into the silica network, thereby tuning the surface chemistry and porosity of the xerogel.[3]

2.2. The Role of the Catalyst: Directing the Reaction Pathway

The sol-gel process is typically catalyzed by either an acid or a base, and the choice of catalyst has a profound impact on the structure of the resulting gel.[4]

-

Acid Catalysis: In an acidic medium (low pH), the hydrolysis reaction is fast, while the condensation reaction is slow.[5] This leads to the formation of long, linear, or randomly branched polymer chains with a low degree of cross-linking.[4][5] The resulting gels are often microporous, with a high density and low surface area.[4]

-

Base Catalysis: Under basic conditions (high pH), both hydrolysis and condensation rates are high, with the condensation of silanol groups being particularly favored.[5] This promotes the formation of highly branched, particulate clusters that grow and aggregate to form the gel network.[4] Base-catalyzed xerogels are typically mesoporous, with a lower density and a higher surface area compared to their acid-catalyzed counterparts.[4]

2.3. The Influence of pH: A Delicate Balance

The pH of the sol-gel solution is a critical parameter that governs the rates of hydrolysis and condensation, and consequently, the final properties of the xerogel. An increase in pH generally leads to a decrease in the specific surface area and an increase in the mean pore radius and pore volume of the xerogel.[6][7] The isoelectric point of silica is around pH 2-3, and at this pH, the rates of both hydrolysis and condensation are at a minimum.

2.4. The Drying Process: From Alcogel to Xerogel

The transformation of the wet gel (alcogel) into a dry xerogel is a critical step that significantly impacts the final porous structure.

-

Ambient Pressure Drying: This is the most common and straightforward method for preparing xerogels. However, as the solvent evaporates from the pores, strong capillary forces are generated, which can cause significant shrinkage and cracking of the gel network.[8] To mitigate this, solvent exchange and surface modification techniques are often employed.[8]

-

Supercritical Drying: This method involves removing the solvent above its critical point, where the distinction between liquid and gas phases disappears.[9] This eliminates the capillary forces, thus preserving the original porous structure of the gel and resulting in a highly porous, low-density material known as an aerogel.[10] While effective, this method is more complex and expensive than ambient pressure drying.[11]

Experimental Protocol: A Step-by-Step Guide to Silica Xerogel Synthesis

This section provides a detailed, two-step acid-base catalyzed protocol for the synthesis of silica xerogels using TEOS as the precursor. This method allows for good control over the microstructure of the final material.[4]

3.1. Materials and Reagents

-

Tetraethoxysilane (TEOS)

-

Ethanol (EtOH)

-

Deionized Water (H₂O)

-

Hydrochloric Acid (HCl, catalyst)

-

Ammonium Hydroxide (NH₄OH, catalyst)

3.2. Synthesis Workflow

Sources

- 1. Sol–gel process - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. lcms.cz [lcms.cz]

- 10. Kinetics of Supercritical Drying of Gels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]

Technical Guide: Biocompatibility Assessment of Amorphous Silica Nanoparticles (SiNPs)

Executive Summary: The "Safe-by-Design" Imperative

Amorphous silica nanoparticles (SiNPs), particularly Mesoporous Silica Nanoparticles (MSNs), represent a cornerstone of modern nanomedicine due to their tunable pore structures and high surface area. However, a critical distinction must be made immediately: Amorphous silica is not crystalline silica. While the latter is a known carcinogen (silicosis), amorphous silica is generally recognized as safe (GRAS) by the FDA for food additives.

However, "GRAS" for food does not equate to "biocompatible" for intravenous drug delivery. The safety of SiNPs is not intrinsic; it is engineered. This guide dissects the physicochemical parameters that dictate biological interaction and provides a validated framework for assessing their safety profile.[1]

Physicochemical Determinants of Biocompatibility[2]

The biological fate of a SiNP is programmed by its synthesis. As a researcher, you must control three variables: Size, Surface Chemistry, and Porosity.

Table 1: Physicochemical Impact on Biological Response

| Parameter | Critical Range/Type | Biological Consequence | Design Recommendation |

| Particle Size | < 10 nm | Rapid renal clearance; potential for nuclear entry. | Target 20–100 nm for prolonged circulation and EPR effect (tumor accumulation). |

| > 200 nm | Rapid opsonization and clearance by the Reticuloendothelial System (RES/Liver). | Avoid unless targeting Kupffer cells. | |

| Surface Charge | Positive (> +10 mV) | High cytotoxicity; disrupts cell membranes; induces hemolysis. | Avoid bare cationic surfaces. |

| Negative/Neutral | Reduced protein adsorption; higher circulation time. | Functionalize with PEG or Carboxyl groups (-COOH). | |

| Porosity | Mesoporous (2–50 nm) | Lower density; reduced hemolytic activity compared to solid silica. | Preferred for drug loading; "Safe-by-Design" choice. |

| Surface Silanols | High Density (Si-OH) | Interacts with RBC membranes; triggers ROS and inflammation. | Cap surface silanols via PEGylation or amination. |

Mechanisms of Cellular Toxicity[3]

To design safe particles, one must understand how they fail. The toxicity of SiNPs is rarely due to chemical leaching but rather mechanical and signaling interference .

The Lysosomal-NLRP3 Axis

The most distinct pathway for silica toxicity is the "Lysosomal Destabilization" model.

-

Endocytosis: Cells internalize SiNPs.

-

Proton Sponge/Rupture: Unmodified SiNPs buffer the lysosome or mechanically rupture the membrane due to surface silanol interactions.

-

Cathepsin B Release: Lysosomal contents leak into the cytosol.

-

Inflammasome Activation: Cathepsin B triggers the NLRP3 inflammasome, converting pro-Caspase-1 to Caspase-1.

-

Pyroptosis: Release of pro-inflammatory cytokines (IL-1β, IL-18).

Visualization: The Silica-Induced Inflammatory Cascade[4]

Caption: The mechanistic pathway of silica-induced inflammation.[2][3] Surface silanols cause lysosomal rupture, triggering the NLRP3 inflammasome.

Hemocompatibility & The Protein Corona[7][8][9][10]

Senior Scientist Insight: A common error in SiNP evaluation is testing hemolysis in Phosphate Buffered Saline (PBS). This yields false positives.

In the bloodstream, SiNPs are instantly coated by a "Protein Corona" (albumin, IgG, fibrinogen). This corona shields the reactive silanol surface, significantly reducing hemolysis.

-

Protocol Adjustment: Always perform hemolysis assays in the presence of plasma or serum to mimic physiological conditions.

-

Thrombogenicity: While hemolysis is reduced by the corona, the adsorption of coagulation factors (Factor XII) can trigger intrinsic clotting. This must be tested separately.

Validated Experimental Protocols

Do not rely on standard kits without validation. Nanoparticles often interfere with optical readouts.

Workflow Visualization: Biocompatibility Testing Pipeline

Caption: A sequential workflow for validating SiNP biocompatibility, prioritizing physicochemical stability before biological exposure.

Protocol A: Interference-Free Cytotoxicity (WST-1/MTS)

Standard MTT assays form insoluble formazan crystals that SiNPs can aggregate with, skewing absorbance. Use water-soluble tetrazolium salts (WST-1 or MTS).

-

Seeding: Seed cells (e.g., HUVEC or RAW 264.7) at

cells/well in 96-well plates. Incubate 24h. -

Exposure: Add SiNPs (0–200 µg/mL). Crucial: Include a "Particle Control" (SiNPs + Media + Reagent, no cells) to subtract background absorbance caused by light scattering of the particles.

-

Incubation: 24h at 37°C.

-

Wash: Gently wash cells with PBS to remove extracellular nanoparticles before adding the reagent (optional but recommended for high concentrations).

-

Measurement: Add WST-1 reagent. Incubate 2h. Read absorbance at 450 nm.

-

Calculation:

Protocol B: Plasma-Mediated Hemolysis

-

Blood Prep: Collect fresh human blood (heparinized). Centrifuge (800g, 10 min) to isolate RBCs. Wash RBCs 3x with PBS.

-

Dilution: Resuspend RBCs to 2% v/v.

-

Condition A: Dilute in PBS (Worst-case scenario).

-

Condition B: Dilute in PBS containing 10% Human Plasma (Physiological scenario).

-

-

Incubation: Mix 1:1 with SiNP solutions. Incubate 1h at 37°C with gentle agitation.

-

Separation: Centrifuge (1000g, 5 min) to pellet intact RBCs and nanoparticles.

-

Quantification: Measure supernatant absorbance (Hemoglobin) at 540 nm.

-

Threshold: According to ASTM F756, < 2% hemolysis is non-hemolytic; 2–5% is slightly hemolytic.

Regulatory Landscape[1][11][12][13][14][15][16]

Compliance requires adherence to specific nanomaterial standards, not just general device standards.

-

ISO 10993-22 (Biological evaluation of medical devices — Part 22: Guidance on nanomaterials): This is your primary reference. It mandates that you characterize the material as administered (i.e., in the carrier fluid) and assess release kinetics.

-

FDA Guidance (April 2022): "Drug Products, Including Biological Products, that Contain Nanomaterials."[4][5] The FDA focuses on whether the nanomaterial structure itself impacts safety/efficacy. You must demonstrate that the manufacturing process consistently controls particle size distribution (PSD) and surface charge, as these directly correlate to the toxicity profile [1].

References

-

U.S. Food and Drug Administration (FDA). (2022).[5] Drug Products, Including Biological Products, that Contain Nanomaterials - Guidance for Industry. [Link][6][4][5]

-

Song, Y., et al. (2021). Amorphous silica nanoparticles induce inflammation via activation of NLRP3 inflammasome and HMGB1/TLR4/MYD88/NF-kb signaling pathway in HUVEC cells.[7] Journal of Hazardous Materials, 404, 124050. [Link]

-

Saha, K., et al. (2014). Surface Functionality of Nanoparticles Determines Cellular Uptake Mechanisms. ACS Nano, 8(3), 2261–2278. [Link]

-

International Organization for Standardization (ISO). (2017). ISO/TR 10993-22:2017 Biological evaluation of medical devices — Part 22: Guidance on nanomaterials. [Link]

-

Yu, M., et al. (2015). Clearance Pathways and Tumor Targeting of Imaging Nanoparticles. ACS Nano, 9(7), 6655–6674. [Link]

Sources

- 1. Nanotoxicity of Porous Silica Nanoparticles: Physicochemical Properties and Mechanistic Cellular Endpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effect of surface modification of amorphous silica particles on NLRP3 inflammasome mediated IL-1beta production, ROS production and endosomal rupture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amorphous silica nanoparticles induce inflammation via activation of NLRP3 inflammasome and HMGB1/TLR4/MYD88/NF-kb signaling pathway in HUVEC cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Drug Products, Including Biological Products, that Contain Nanomaterials - Guidance for Industry | FDA [fda.gov]

- 5. Federal Register :: Drug Products, Including Biological Products, That Contain Nanomaterials; Guidance for Industry; Availability [federalregister.gov]

- 6. Considerations for Drug Products that Contain Nanomaterials | FDA [fda.gov]

- 7. mdpi.com [mdpi.com]

Engineering Mesoporous Silica Nanoparticles for Next-Generation Gene Delivery

Content Type: Technical Whitepaper & Experimental Guide Author Persona: Senior Application Scientist, Nanomedicine Division

Executive Summary: The Delivery Paradox

Nucleic acid therapeutics (plasmid DNA, siRNA, mRNA, CRISPR-Cas9 RNPs) represent the frontier of precision medicine. However, they face a "Delivery Paradox": they are potent intracellularly but biologically unstable and electrostatically repelled by cell membranes extracellularly.

Mesoporous Silica Nanoparticles (MSNs) have emerged as a superior non-viral vector compared to liposomes and polymers due to three structural advantages:

-

Tunable Porosity: Unlike solid gold or iron oxide nanoparticles, MSNs possess a high surface area (>900 m²/g) and internal volume for high-capacity cargo shielding.

-

Rigid Morphology: They resist the shear forces of circulation better than soft liposomes.

-

Orthogonal Functionalization: The ability to independently modify the internal pore surface (for cargo binding) and the external surface (for stealth/targeting).

This guide details the engineering of Large-Pore MSNs (LP-MSNs) , specifically designed to overcome the steric hindrance that limits standard MCM-41 silica in gene delivery applications.

Material Architecture & Synthesis Logic

The Pore Size Bottleneck

Standard MCM-41 MSNs have a pore diameter of 2–3 nm.

-

siRNA (approx. 2 nm width): Can enter, but diffusion is slow.

-

Plasmid DNA (>10 nm supercoiled):Cannot enter. It adsorbs only to the outer surface, leaving it exposed to nucleases.

-

CRISPR-Cas9 RNP (~10-12 nm): Requires expanded pores.

The Solution: Use of Swelling Agents. To encapsulate gene payloads inside the protective matrix, we must expand the pores to 10–25 nm. This is achieved by adding 1,3,5-Trimethylbenzene (TMB) or Decane to the surfactant template micelle during sol-gel synthesis. The TMB solubilizes within the hydrophobic core of the micelle, swelling it before the silica condenses around it.

Surface Engineering: The Cationic Interface

Silica is naturally negatively charged (silanol groups, Si-OH, pKa ~7). DNA is also negative. To bridge this, we coat MSNs with cationic polymers.

-

PEI (Polyethylenimine): The gold standard for transfection. It acts as a "Proton Sponge" (see Section 4).

-

The PEI Dilemma: High molecular weight PEI (25 kDa) offers high transfection but high cytotoxicity (mitochondrial damage). Low MW PEI (1.8 kDa) is safe but has poor binding.

-

Optimization: We use a "Goldilocks" approach—coating LP-MSNs with moderate MW PEI or cross-linking low MW PEI.

Mechanism of Action: The Intracellular Journey

The efficacy of MSN-mediated gene delivery relies on a specific sequence of biological hurdles.

The Proton Sponge Effect

-

Uptake: Cationic MSNs are endocytosed.

-

Acidification: The endosome matures, and ATPase pumps protons (

) inside (pH drops from 7.4 to 5.0). -

Buffering: PEI contains amine groups with a pKa around 5-7. It absorbs these protons, preventing acidification.

-

Influx: To maintain charge neutrality, chloride ions (

) and water influx into the endosome. -

Rupture: The osmotic pressure swells the endosome until it bursts, releasing the MSNs into the cytosol.

Stimuli-Responsive Release (Gating)

Once in the cytosol, the cargo must detach. We utilize the Glutathione (GSH) Gradient .

-

Extracellular GSH: ~2–20 µM (Disulfide bonds stay stable).

-

Intracellular GSH: ~0.5–10 mM (Disulfide bonds are cleaved).

-

Strategy: Link the PEI or a "gatekeeper" molecule to the silica via a disulfide bridge (Si-S-S-PEI). Inside the cell, the bridge snaps, removing the cationic cap and releasing the DNA.

Visualizing the Pathway

Figure 1: The intracellular trajectory of PEI-MSNs, highlighting the critical Proton Sponge mechanism and redox-triggered release.

Experimental Protocols

Protocol A: Synthesis of Large-Pore MSNs (LP-MSNs)

Rationale: Standard Stöber methods yield small pores. This protocol uses TMB to expand pores to ~10nm for plasmid accommodation.

Reagents:

-

TMB (1,3,5-Trimethylbenzene) - Swelling Agent

-

NaOH (2M) - Catalyst

Step-by-Step:

-

Template Formation: Dissolve 1.0 g CTAB in 480 mL deionized water. Add 3.5 mL NaOH (2M). Heat to 80°C under vigorous stirring (700 rpm).

-

Pore Expansion: Once the temperature is stable, add 4.0 mL TMB . Stir for 2 hours. Crucial: The solution will turn from clear to milky white as micelles swell.

-

Condensation: Add 5.0 mL TEOS dropwise (1 mL/min).

-

Aging: Stir for 2 hours at 80°C.

-

Collection: Centrifuge (12,000 rpm, 15 min). Wash pellet 3x with Ethanol.

-

Template Removal (Acid Extraction): Resuspend particles in acidic ethanol (100 mL EtOH + 2 mL concentrated HCl). Reflux at 60°C for 6 hours. Note: Calcination is avoided here to prevent pore shrinkage.

-

Result: LP-MSNs with ~10-15 nm pores.

Protocol B: PEI Functionalization & DNA Loading

Rationale: Electrostatic coating to enable DNA binding.[4]

Step-by-Step:

-

Activation: Suspend 100 mg LP-MSNs in 10 mL anhydrous toluene.

-

Linker Addition: Add 50 µL (3-Chloropropyl)trimethoxysilane (CPTMS). Reflux for 12h. (Creates reactive sites).

-

PEI Grafting: Displace toluene with carbonate buffer (pH 9). Add PEI (10 kDa, branched) at a 1:1 weight ratio to MSNs. Stir 24h.

-

Purification: Centrifuge and wash extensively to remove free PEI (free PEI causes toxicity).

-

Loading: Mix PEI-MSNs with Plasmid DNA (pDNA) in PBS at various N/P ratios (Nitrogen in PEI / Phosphate in DNA). Incubate 30 min at RT.

Data Analysis & Quality Control

Characterization Metrics

| Parameter | Method | Target Value | Significance |

| Pore Size | BET / BJH Analysis | 10–20 nm | Required for internal plasmid loading. |

| Zeta Potential | DLS (Dynamic Light Scattering) | +25 to +35 mV | Positive charge confirms PEI coating and ensures DNA binding. |

| Particle Size | TEM / DLS | 100–200 nm | <200 nm is required for passive tumor accumulation (EPR effect). |

| Loading Efficiency | UV-Vis (260 nm) | > 80% | Measures how much DNA is bound vs. free in supernatant. |

Validation: Gel Retardation Assay

To verify DNA is firmly bound to the MSN:

-

Prepare 1% Agarose gel with Ethidium Bromide.

-

Load:

-

Lane 1: Naked DNA (Control)

-

Lane 2: MSN-DNA (N/P ratio 1)

-

Lane 3: MSN-DNA (N/P ratio 5)

-

Lane 4: MSN-DNA (N/P ratio 10)

-

-

Run electrophoresis (100V, 30 min).

-

Result: Naked DNA will migrate. Bound DNA will remain in the well (retarded). The ratio where migration completely stops is the optimal N/P ratio.

Synthesis Workflow Diagram

Figure 2: Step-by-step synthesis workflow for Large-Pore PEI-MSNs.

References

-

Tang, H., et al. (2020). "Engineering of monosized lipid-coated mesoporous silica nanoparticles for CRISPR delivery." Journal of Nanobiotechnology. [Link]

-

Slowing, I. I., et al. (2008). "Mesoporous silica nanoparticles as controlled release drug delivery and gene transfection carriers." Advanced Drug Delivery Reviews. [Link]

-

Gao, F., et al. (2009). "Monodispersed Mesoporous Silica Nanoparticles with Very Large Pores for Enhanced Adsorption and Release of DNA." Journal of Physical Chemistry C. [Link]

-

Xia, T., et al. (2009). "Polyethyleneimine coating enhances the cellular uptake of mesoporous silica nanoparticles and allows safe delivery of siRNA and DNA constructs." ACS Nano. [Link]

-

Baeza, A., et al. (2015). "Recent advances in porous nanoparticles for drug delivery in antitumoral applications: targeting and stimuli-responsive systems." Polymer Chemistry. [Link]

Sources

Technical Guide: Fluorescent Silica Nanoparticles (FSNPs) for Bioimaging

Executive Summary

This guide details the engineering, synthesis, and application of Fluorescent Silica Nanoparticles (FSNPs) as high-performance contrast agents for bioimaging.[1] Unlike small molecule fluorophores which suffer from rapid photobleaching and poor pharmacokinetics, FSNPs offer a tunable, chemically inert matrix that enhances quantum yield and facilitates surface functionalization.

Special emphasis is placed on Ultrasmall Core-Shell Architectures (e.g., Cornell Dots or C-dots), which have successfully translated to clinical trials by solving the critical challenge of renal clearance.[2] This document serves as a blueprint for researchers to synthesize, functionalize, and validate FSNPs for targeted diagnostic imaging.

Architecture & Mechanistic Causality

To design an effective bioimaging probe, one must understand the causality behind the architectural choices. A "self-validating" FSNP system relies on three structural pillars:

The Silica Matrix (The Enhancer)

-

Rigid Matrix Effect: Encapsulating organic dyes (e.g., Cy5, Rhodamine B) within a silica network restricts their intramolecular rotation. This suppression of non-radiative decay channels significantly boosts the fluorescence quantum yield.

-

Photostability: The silica shell acts as a physical barrier against reactive oxygen species (ROS), preventing photo-oxidation and allowing for long-term time-lapse imaging.

Covalent Dye Incorporation (The Stabilizer)

Physical entrapment of dye often leads to "leaching" over time, causing high background noise and toxicity.

-

Protocol Standard: Dyes must be covalently conjugated to a silane coupling agent (e.g., APTES) before particle formation. This ensures the dye is an integral part of the silica lattice, preventing release in biological media.

Surface Engineering (The Interface)

-

Stealth Layer: A dense coating of Polyethylene Glycol (PEG) is non-negotiable for in vivo applications. It prevents opsonization (protein adsorption), thereby evading the Reticuloendothelial System (RES) and extending circulation half-life.

-

Renal Clearance: For clinical translation, the hydrodynamic diameter (HD) must be kept <10 nm to permit filtration through the glomerular basement membrane, preventing long-term heavy metal toxicity associated with larger particles.

Experimental Protocol: Synthesis of Core-Shell FSNPs

Methodology: Modified Stöber Sol-Gel Process

This protocol describes the synthesis of ~50 nm FSNPs.[3] For ultrasmall (<10 nm) particles, reduce the TEOS/Ammonia concentration and reaction time strictly.

Phase A: Pre-Conjugation of Fluorophore

Objective: Convert a reactive dye into a silane-precursor.

-

Reagents:

-

Reactive Dye: Cy5-NHS ester or Rhodamine B isothiocyanate (RITC).

-

Coupler: (3-Aminopropyl)triethoxysilane (APTES).

-

Solvent: Anhydrous Ethanol (EtOH).

-

-

Procedure:

-

Dissolve 1 mg of Dye in 500 µL anhydrous EtOH.

-

Add APTES in a 50:1 molar excess (APTES:Dye) to ensure complete conjugation.

-

Stir in the dark at Room Temperature (RT) for 24 hours under inert atmosphere (N2).

-

Validation: Monitor via TLC or UV-Vis. The absorption peak should shift slightly red, indicating conjugate formation.

-

Phase B: Nanoparticle Nucleation & Growth

Objective: Co-condense the Dye-APTES conjugate with TEOS to form the silica core.

-

Reagents:

-

Tetraethyl orthosilicate (TEOS).[1]

-

Ammonium Hydroxide (NH4OH, 28-30%).

-

Ethanol (Absolute).

-

Deionized Water (18.2 MΩ).

-

-

Procedure:

-

Step 1: In a round-bottom flask, mix 35 mL EtOH, 1.5 mL Water, and 1.0 mL NH4OH. Stir vigorously (600 RPM) to establish a homogeneous alkaline medium.

-

Step 2: Add 100 µL of the Dye-APTES precursor (from Phase A) to the mixture.

-

Step 3: Immediately add 1.0 mL TEOS.

-

Step 4: React for 12 hours at RT in the dark. The solution will turn turbid/colored as particles form.

-

Phase C: Surface Passivation (PEGylation)

Objective: Covalently attach PEG to the surface to ensure colloidal stability.

-

Reagents:

-

PEG-Silane (e.g., mPEG-silane, MW 2000-5000 Da).

-

-

Procedure:

-

Add PEG-silane directly to the reaction mixture (post-12h).

-

Heat to 60°C and stir for an additional 6 hours to promote covalent condensation of PEG-silane onto the silica surface hydroxyls.

-

Purification: Centrifuge (12,000 RPM, 20 min) or use dialysis (MWCO 10kDa) against water to remove unreacted reagents and ammonia.

-

Visualization of Workflows

Synthesis Pathway

This diagram illustrates the chemical progression from free dye to a PEGylated FSNP.

Caption: Step-by-step chemical synthesis workflow for producing PEGylated Fluorescent Silica Nanoparticles.

Core-Shell Architecture

A visual breakdown of the particle's functional layers.

Caption: Structural hierarchy of a targeted FSNP: Core (Signal), Shell (Protection), Surface (Stealth/Targeting).[2]

In Vivo Fate & Clearance

The logic of size-dependent clearance mechanisms.

Caption: Pharmacokinetic fate of FSNPs. Ultrasmall particles enable renal clearance, while larger ones accumulate in the liver.[4]

Key Characterization Metrics

Data must be quantified to ensure batch-to-batch consistency.

| Metric | Technique | Acceptance Criteria (Bioimaging) |

| Size (Hydrodynamic) | Dynamic Light Scattering (DLS) | < 10 nm (Renal Clearance) or 30-50 nm (EPR Effect) |

| Morphology | Transmission Electron Microscopy (TEM) | Spherical, Monodisperse (PDI < 0.2) |